(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

carboxylesterase 2 CES2 inhibitor drug metabolism

The compound (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic hybrid molecule combining a 2-iminobenzothiazole core with a diphenylacetamide side chain. It functions as a potent, competitive inhibitor of human carboxylesterase 2 (CES2), a serine hydrolase critically involved in the hydrolysis of ester- and amide-containing prodrugs and xenobiotics.

Molecular Formula C24H22N2O3S
Molecular Weight 418.51
CAS No. 1321882-04-5
Cat. No. B2574360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
CAS1321882-04-5
Molecular FormulaC24H22N2O3S
Molecular Weight418.51
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4)OC)OC
InChIInChI=1S/C24H22N2O3S/c1-26-21-18(28-2)14-15-19(29-3)22(21)30-24(26)25-23(27)20(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-15,20H,1-3H3
InChIKeyZGAMSYWIRUEOBT-IZHYLOQSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-N-(4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide (CAS 1321882-04-5): A Selective Carboxylesterase 2 Inhibitor for Drug Metabolism Research


The compound (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a synthetic hybrid molecule combining a 2-iminobenzothiazole core with a diphenylacetamide side chain. It functions as a potent, competitive inhibitor of human carboxylesterase 2 (CES2), a serine hydrolase critically involved in the hydrolysis of ester- and amide-containing prodrugs and xenobiotics [1]. The unique (Z)-ylidene geometry and the 4,7-dimethoxy-3-methyl substitution pattern on the benzothiazole ring differentiate it from simpler diphenylacetamide or benzothiazole analogs, conferring a distinct pharmacophore for CES2 binding [1].

Why Generic Benzothiazole or Diphenylacetamide Substitution Fails for CES2 Inhibition


Carboxylesterase 2 (CES2) exhibits strict substrate and inhibitor specificity dictated by its active-site architecture. Simple diphenylacetamides (e.g., N,N-diphenylacetamide) or unsubstituted benzothiazoles show negligible CES2 affinity. The target compound's 4,7-dimethoxy groups and N-methyl substitution on the benzothiazole ring, combined with the (Z)-configured imine linker, create a unique three-dimensional pharmacophore that occupies the CES2 acyl-binding pocket [1]. Replacement of the diphenylacetyl moiety with a monophenylacetyl group, or removal of the methoxy substituents, is predicted to drastically reduce inhibitory potency because these features are essential for hydrophobic and hydrogen-bond interactions within the CES2 active site [1].

Quantitative Differentiation Evidence for (Z)-N-(4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide


Carboxylesterase 2 (CES2) Inhibition Potency (IC50 = 20 nM)

The target compound inhibits human CES2 with an IC50 of 20 nM in human liver microsomes using fluorescein diacetate as substrate [1]. By comparison, the mono-phenyl analog (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide lacks the second phenyl ring and is anticipated to exhibit significantly reduced potency, as diphenylacetamides provide a larger hydrophobic surface for CES2 binding. Typical CES2 inhibitors such as loperamide and telmisartan show IC50 values in the low micromolar range (1–10 µM) in similar assays, highlighting the 50- to 500-fold greater potency of the target compound [1].

carboxylesterase 2 CES2 inhibitor drug metabolism

Competitive Inhibition Mechanism (Ki = 42 nM)

The compound acts as a competitive inhibitor of CES2 with a Ki of 42 nM [1]. Competitive inhibition is mechanistically advantageous for DDI prediction because it is substrate-concentration-dependent and does not involve irreversible enzyme inactivation. In contrast, many known CES2 inhibitors (e.g., vinblastine, digitonin) exhibit mixed or non-competitive kinetics, complicating in vitro–in vivo extrapolation (IVIVE) and introducing time-dependent artifacts [1]. The well-defined competitive mode of the target compound simplifies pharmacokinetic modeling and reduces the risk of overestimating clinical DDI risk.

competitive inhibition CES2 enzyme kinetics

Lipophilicity-Driven Pharmacokinetic Differentiation

In a chemometric study of diphenylacetamide derivatives, the chromatographic retention constant RM0 (determined by RP-TLC on C18) was shown to correlate strongly with computationally predicted log P and pharmacokinetic parameters such as human intestinal absorption and plasma protein binding [1]. The target compound, bearing two methoxy groups and an N-methyl substituent on the benzothiazole ring, is expected to exhibit a distinct RM0 value compared to non-methoxylated or non-methylated analogs, translating to different oral absorption and distribution profiles. For instance, the 6-methanesulfonyl analog (CAS 683247-58-7) introduces a polar sulfone group that would lower RM0, potentially reducing membrane permeability relative to the target compound [1].

lipophilicity chromatographic hydrophobicity ADME prediction

Inferred CES2/CES1 Selectivity Based on Structural Determinants

Although direct CES1 inhibition data for the target compound are not reported in the curated BindingDB entry, the structural features of the molecule—specifically the (Z)-ylidene linker and the 4,7-dimethoxy substitution—are hypothesized to confer selectivity for CES2 over CES1. CES1 preferentially accommodates larger, more lipophilic substrates, whereas the bent conformation imposed by the (Z)-geometry may sterically clash with the CES1 active site [1]. Commercially available pan-CES inhibitors (e.g., digitonin) inhibit both isoforms indiscriminately (CES1 IC50 ≈ 0.5 µM), limiting their utility in isoform-specific studies. In contrast, the target compound's predicted CES2 selectivity makes it a valuable tool for dissecting CES2-mediated metabolic pathways [1].

CES1 selectivity carboxylesterase isoform selective inhibitor

Preferred Application Scenarios for (Z)-N-(4,7-Dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide in Drug Metabolism and Pharmacokinetic Research


In Vitro Reaction Phenotyping of CES2-Dependent Prodrug Activation

Incubate the target compound (20–50 nM) with human liver microsomes or recombinant CES2 in the presence of ester prodrugs such as irinotecan (CPT-11) or oseltamivir. The competitive inhibition of CES2 (Ki = 42 nM) allows quantitative determination of the fraction of prodrug hydrolysis attributable to CES2, informing prodrug design and predicting inter-individual variability in drug activation [1].

High-Throughput Screening for CES2 Modulators Using a Fluorescence-Based Assay

The compound can serve as a reference inhibitor in 96- or 384-well fluorogenic CES2 activity assays (e.g., using fluorescein diacetate as probe substrate). Its IC50 of 20 nM provides a robust positive control for Z'-factor determination and enables benchmarking of novel CES2 inhibitor candidates in drug discovery campaigns [1].

In Vitro–In Vivo Extrapolation (IVIVE) of CES2-Mediated Drug–Drug Interactions

Because the compound exhibits competitive inhibition kinetics, its Ki value can be directly integrated into physiologically based pharmacokinetic (PBPK) models to predict the magnitude of CES2-mediated DDIs. This is particularly relevant for co-administered drugs that are CES2 substrates (e.g., capecitabine, flutamide), where accurate IVIVE reduces the need for dedicated clinical DDI studies [1].

Quote Request

Request a Quote for (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.